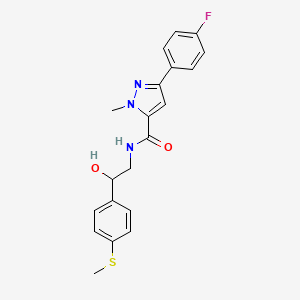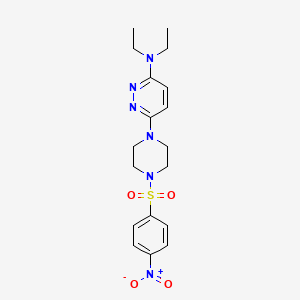
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography or spectroscopic methods can be used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis or spectroscopic methods can be used .Scientific Research Applications
Cancer Research and Cytotoxic Agents
A pivotal area of research for compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide is in cancer research, particularly as cytotoxic agents. For instance, Tarleton et al. (2013) developed a series of analogues that showed broad-spectrum growth inhibition in various cancer cell lines, indicating potential as broad spectrum cytotoxic agents (Tarleton et al., 2013). Similarly, Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, targeting the epidemal growth factor receptor (EGFR), demonstrating potent anticancer activities in various cancer cell lines (Lan et al., 2017).
Enzyme Inhibition
Another significant application is in enzyme inhibition. Lee et al. (2017) discovered a compound closely related to (E)-3-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide that suppresses the enzymatic activities of SARS coronavirus helicase. This compound showed potential as an inhibitor against SARS coronavirus (Lee et al., 2017).
Antibacterial and Antifungal Applications
Research by Boopathy et al. (2017) on polycyclic chalcone-containing polyacrylamides showed promising activity against various tested bacteria and fungi, suggesting potential applications in developing antibacterial and antifungal agents (Boopathy et al., 2017).
Dye-Sensitized Solar Cells
In the field of materials science, Zhang et al. (2018) investigated the electrical and optical properties of organic dyes containing furan and acrylamide moieties, specifically for application in dye-sensitized solar cells. Their study suggests the relevance of such compounds in renewable energy technologies (Zhang et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-29-20-9-5-16(14-22(20)30-2)6-10-23(27)25-18-8-7-17-11-12-26(19(17)15-18)24(28)21-4-3-13-31-21/h3-10,13-15H,11-12H2,1-2H3,(H,25,27)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWYNLNRIWWCD-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)

![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)

![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)


![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2365108.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2365111.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2365112.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone](/img/structure/B2365114.png)
